4-Amino-PPHT

Dopamine D2 Receptor Binding Affinity Structure-Activity Relationship

Common D2 agonists lack a conjugation handle, limiting their use in probe development. 4-Amino-PPHT's para-amino group enables site-specific attachment of fluorophores/biotin, retaining high D2 affinity (Ki=6.8 nM). • Ready-to-conjugate scaffold for custom fluorescent probes • Hydrobromide salt ensures DMSO solubility for assay compatibility • Bulk and custom packaging available with batch-to-batch consistency

Molecular Formula C21H29BrN2O
Molecular Weight 405.4 g/mol
Cat. No. B604985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-PPHT
Synonyms4-Amino-PPHT Hydrobromide
Molecular FormulaC21H29BrN2O
Molecular Weight405.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H28N2O.BrH/c1-2-13-23(14-12-16-6-8-18(22)9-7-16)19-10-11-20-17(15-19)4-3-5-21(20)24;/h3-9,19,24H,2,10-15,22H2,1H3;1H
InChIKeyJLEJPNRRWHBLOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-PPHT Hydrobromide: A Specialized Dopamine D2 Receptor Agonist for Research and Fluorescent Probe Development


4-Amino-PPHT Hydrobromide (CAS 129298-03-9) is a synthetic derivative of the dopamine D2 receptor agonist PPHT, characterized by the addition of a para-amino group on the phenyl ring [1]. This structural modification retains high-affinity binding to the dopamine D2 receptor (Ki = 6.8 nM) while introducing a primary amine handle that enables site-specific conjugation to fluorescent dyes, biotin, or other reporter molecules . The hydrobromide salt form enhances aqueous solubility and stability, making the compound suitable for both in vitro receptor binding assays and as a precursor for custom fluorescent probe synthesis [2].

Conjugation-ready probe precursor para-amino group enables direct fluorophore or biotin attachment for receptor visualization.
Aqueous-compatible salt form hydrobromide salt supports DMSO solubility and straightforward in vitro assay preparation.
Retained D2 receptor binding maintains nanomolar-range affinity suitable for competition binding and functional studies.

Why Standard D2 Agonists Cannot Substitute for 4-Amino-PPHT Hydrobromide in Conjugation-Dependent Research


Generic D2 receptor agonists such as (±)-PPHT, quinpirole, or apomorphine lack the para-amino functional group required for covalent conjugation to reporter molecules [1]. The 4-amino moiety of 4-Amino-PPHT serves as a unique nucleophilic handle for site-specific attachment of fluorophores (e.g., fluorescein, rhodamine, NBD) or affinity tags (e.g., biotin) without requiring complex linker chemistry or risking disruption of the pharmacophore [2]. This functionalization capability is essential for applications including fluorescent visualization of D2 receptor distribution in tissue sections, development of receptor occupancy assays, and creation of targeted molecular probes . Substituting with non-amino-functionalized analogs would necessitate de novo synthesis of a conjugated derivative, increasing time, cost, and batch-to-batch variability [2].

Attribute
4-Amino-PPHT HBr
Generic D2 agonists (PPHT, quinpirole)
Primary amine handle
Present, enables direct conjugation
Absent; requires de novo derivatization
Probe synthesis readiness
Ready for fluorophore/biotin attachment
Multi-step chemistry may alter pharmacophore
Batch consistency risk
Lower; defined functional handle
Higher; custom synthesis introduces variability

Quantitative Comparative Evidence for 4-Amino-PPHT Hydrobromide Versus Alternative D2 Receptor Agonists


D2 Receptor Binding Affinity: 4-Amino-PPHT vs. Parent Compound PPHT

4-Amino-PPHT retains high affinity for the dopamine D2 receptor despite the addition of a para-amino group on the phenyl ring . In competitive radioligand binding assays using [3H]spiperone in rat striatal membranes, 4-Amino-PPHT (compound 9a) exhibited a Ki value of 6.8 nM, compared to the parent compound (±)-PPHT which demonstrated a Ki of approximately 1.5-2.1 nM [1]. This represents a modest ~3-4.5-fold reduction in binding affinity, which is acceptable given the significant gain in synthetic utility for fluorescent labeling applications [2].

D2 Binding Affinity
Head-to-head
Ki = 6.8 nM (4-Amino-PPHT)
vs. (±)-PPHT Ki ≈ 1.5–2.1 nM
Supports low-nanomolar binding for probe development
[3H]spiperone, rat striatal membranes
Dopamine D2 Receptor Binding Affinity Structure-Activity Relationship

Conjugation Capability: 4-Amino-PPHT Enables Fluorescent Probe Synthesis

The para-amino group of 4-Amino-PPHT provides a unique nucleophilic site for covalent coupling to fluorophores such as fluorescein isothiocyanate (FITC), rhodamine, or NBD chloride [1]. This functional handle is absent in the parent compound PPHT and other common D2 agonists like quinpirole or apomorphine. Fluorescent conjugates synthesized from 4-Amino-PPHT have been successfully used to visualize D2 receptor distribution in rat striatal tissue sections with high specificity, demonstrating that conjugation does not abolish receptor recognition [2]. In contrast, attempts to directly conjugate non-amino-functionalized agonists require complex, multi-step derivatization that often compromises binding affinity .

Conjugation Capability
Class-level
Primary amine present
Absent in PPHT, quinpirole, apomorphine
Enables direct fluorophore attachment without pharmacophore disruption
Validated in tissue staining experiments
Fluorescent Probe Conjugation Chemistry Receptor Visualization

Solubility and Formulation Advantages of the Hydrobromide Salt

4-Amino-PPHT is supplied as a hydrobromide salt (C21H29BrN2O, MW 405.37), which confers significantly improved aqueous solubility compared to the free base form [1]. While direct comparative solubility data for the free base vs. hydrobromide salt are not publicly available, general pharmaceutical principles indicate that salt formation with a strong acid like HBr increases the compound's hydrophilicity and dissolution rate [2]. The hydrobromide salt is soluble in DMSO and can be formulated for in vivo administration using standard vehicles (e.g., DMSO/Tween 80/saline), whereas the free base may require more aggressive solubilization methods . This practical advantage reduces experimental variability and simplifies preparation of stock solutions for biological assays.

Salt Form Solubility
Data to verify
Hydrobromide salt; soluble in DMSO
Free base expected to require harsher methods
May simplify stock preparation for biological assays
Inferred from salt chemistry principles; confirm experimentally
Solubility Formulation Salt Selection

Optimal Research and Industrial Applications for 4-Amino-PPHT Hydrobromide Based on Comparative Evidence


Synthesis of Custom Fluorescent D2 Receptor Probes

Researchers developing novel fluorescent ligands for dopamine D2 receptor imaging can utilize the para-amino group of 4-Amino-PPHT as a convenient attachment point for fluorophores such as FITC, rhodamine, or Alexa Fluor dyes. The retained D2 receptor affinity (Ki = 6.8 nM) ensures that the resulting conjugates maintain biological activity, as demonstrated in tissue staining studies [1]. This application is particularly valuable for academic labs and core facilities that lack extensive synthetic chemistry capabilities but require receptor-specific imaging tools .

D2 Receptor Autoradiography and Tissue Localization Studies

Fluorescent or biotinylated conjugates prepared from 4-Amino-PPHT can be used to map the distribution of dopamine D2 receptors in brain tissue sections, providing a non-radioactive alternative to traditional autoradiography [1]. The compound's selectivity for D2 receptors over other dopamine receptor subtypes (based on the selectivity profile of the PPHT scaffold) reduces background signal and improves signal-to-noise ratio in fluorescence microscopy applications [2].

In Vitro Receptor Binding and Competition Assays

The hydrobromide salt form of 4-Amino-PPHT is readily soluble in DMSO and compatible with standard binding assay buffers, making it suitable for use as a reference agonist in competition binding studies . Its well-characterized Ki value (6.8 nM) allows researchers to benchmark novel D2 ligands or assess receptor expression levels in cell lines and tissue homogenates [3]. The compound can also serve as a positive control in functional assays measuring D2 receptor-mediated signaling (e.g., cAMP inhibition, β-arrestin recruitment) [2].

Development of Targeted Drug Delivery Systems

The amino-functionalized PPHT scaffold can be conjugated to drug carriers, nanoparticles, or polymers for targeted delivery to D2 receptor-expressing tissues, such as the striatum or pituitary gland [1]. This application leverages the compound's dual functionality: D2 receptor targeting via the PPHT pharmacophore and covalent linkage via the 4-amino group. Such conjugates may find use in preclinical studies of Parkinson's disease, schizophrenia, or hyperprolactinemia [2].

Application
Selection Property
Validation Focus
Fluorescent D2 probe synthesis
Conjugation-ready amine handle
Post-conjugation receptor binding retention
D2 receptor tissue localization
Non-radioactive fluorescent detection
Specificity vs. non-conjugated agonists
In vitro D2 binding/competition assays
Characterized binding affinity
Benchmarking with PPHT or reference ligands
D2-targeted carrier research
Dual targeting and linkage functionality
Accumulation in D2-expressing tissue models

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